CID 12310408

Description

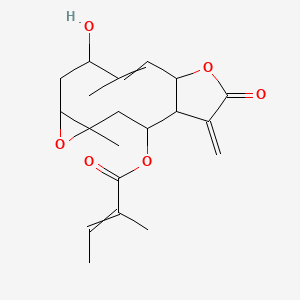

CID 12310408, identified as Heliangin, is a bioactive compound isolated from Kerria japonica (棣棠花), a plant traditionally used in herbal medicine for its therapeutic properties. According to , Heliangin is associated with the plant’s pharmacological functions, including relieving cough, resolving toxins, and treating conditions like edema and urticaria .

Properties

IUPAC Name |

(8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTWAOVNNLDWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

CID 12310408: can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

CID 12310408: has various applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism by which CID 12310408 exerts its effects is not well-understood. it likely involves interactions with specific molecular targets and pathways, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heliangin (CID 12310408) shares its natural source (Kerria japonica) with other bioactive compounds, as listed in . Below is a comparative analysis of these compounds based on available

Table 1: Comparative Analysis of this compound and Related Compounds from Kerria japonica

Note: Structural classification of Heliangin is inferred from its functional similarity to other terpenoids or lactones in Kerria japonica.

Key Findings:

Functional Diversity: Heliangin’s role in detoxification and edema aligns with alantolactone’s anti-inflammatory properties but differs from gracillin’s immunostimulant effects . Gossypol (CID 3503) and Helenien (CID 5281240) exhibit distinct mechanisms, such as gossypol’s anticancer activity via apoptosis induction .

Therapeutic Overlaps :

- Heliangin and alantolactone both address inflammatory conditions, but Heliangin’s application in toxin resolution is unique among the listed compounds .

Broader Context of this compound in Chemical Research

- Nrf2 Inhibitor Analogs: highlights CID 46907796 and its analogs (ChEMBL 1724922, ChEMBL1711746) as Nrf2 inhibitors.

- Bioactive Compound Screening : and emphasize the use of PubChem CIDs in docking studies and pharmacological profiling. Heliangin’s inclusion in such databases suggests it is a candidate for further target validation .

Q & A

Q. What methods validate the accuracy of spectroscopic data for this compound?

Q. How do I address missing data in longitudinal studies of this compound’s stability?

- Methodological Answer :

- Use multiple imputation techniques (e.g., MICE package in R) for small gaps.

- For large gaps, apply sensitivity analysis to assess robustness of conclusions.

- Report missing data rates and handling methods in supplementary materials .

Ethical & Reporting Standards

Q. What guidelines ensure compliance with ethical standards in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.